molecular formula C8H4BrClN2 B1345034 6-Bromo-2-chloro-1,8-naphthyridine CAS No. 902837-40-5

6-Bromo-2-chloro-1,8-naphthyridine

Cat. No. B1345034
CAS RN: 902837-40-5
M. Wt: 243.49 g/mol
InChI Key: KXSBJEOTLVRREX-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-1,8-naphthyridine is a chemical compound with the molecular formula C8H4BrClN2 . It is used as a raw material for the synthesis of pharmaceutical intermediates .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-chloro-1,8-naphthyridine is represented by the InChI code 1S/C8H4BrClN2/c9-6-3-5-1-2-7 (10)12-8 (5)11-4-6/h1-4H and the SMILES notation ClC1=CC=C2C=C (Br)C=NC2=N1 .


Physical And Chemical Properties Analysis

6-Bromo-2-chloro-1,8-naphthyridine is a solid substance with a molecular weight of 243.49 .

Scientific Research Applications

I have conducted a search for the scientific research applications of 6-Bromo-2-chloro-1,8-naphthyridine . However, the available information is limited and does not provide a detailed analysis of six to eight unique applications. The compound is primarily mentioned as a raw material for the synthesis of pharmaceutical intermediates .

Safety and Hazards

6-Bromo-2-chloro-1,8-naphthyridine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, clothing, and eye/face protection, and not inducing vomiting if swallowed .

Mechanism of Action

Target of Action

It is known that this compound is used as a raw material for the synthesis of pharmaceutical intermediates , suggesting that it may interact with a variety of biological targets depending on the specific derivative synthesized.

Mode of Action

It’s known that alkyl halides can react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . This suggests that 6-Bromo-2-chloro-1,8-naphthyridine may undergo similar reactions.

Biochemical Pathways

As a raw material for the synthesis of pharmaceutical intermediates , the pathways it affects would likely depend on the specific derivative synthesized and its intended therapeutic target.

Result of Action

As a raw material for the synthesis of pharmaceutical intermediates , its effects would likely depend on the specific derivative synthesized and its intended therapeutic target.

Action Environment

It is recommended to store the compound away from strong oxidizing agents, in cool, dry conditions, and in well-sealed containers .

properties

IUPAC Name

6-bromo-2-chloro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBJEOTLVRREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=C(C=C21)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30649724
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902837-40-5
Record name 6-Bromo-2-chloro-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30649724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-chloro-1,8-naphthyridine
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